molecular formula C16H21BrOSi B13448710 [(4-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane

[(4-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane

Cat. No.: B13448710
M. Wt: 337.33 g/mol
InChI Key: BZJVABDGERPLLL-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-2-yl)oxydimethylsilane is an organosilicon compound with the molecular formula C16H21BrOSi. This compound is characterized by the presence of a bromonaphthalene moiety linked to a tert-butyl-dimethylsilane group through an oxygen atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromonaphthalen-2-yl)oxydimethylsilane typically involves the reaction of 4-bromonaphthol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of (4-Bromonaphthalen-2-yl)oxydimethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromonaphthalen-2-yl)oxydimethylsilane undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted naphthalenes.

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of hydrogenated naphthalenes.

Scientific Research Applications

(4-Bromonaphthalen-2-yl)oxydimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromonaphthalen-2-yl)oxydimethylsilane involves its interaction with molecular targets through its bromonaphthalene moiety. The compound can undergo nucleophilic substitution reactions, allowing it to modify biological molecules or other substrates. The tert-butyl-dimethylsilane group provides steric protection and enhances the stability of the compound.

Comparison with Similar Compounds

(4-Bromonaphthalen-2-yl)oxydimethylsilane can be compared with similar compounds such as:

    [(4-Bromophenoxy)(tert-butyl)dimethylsilane]: Similar structure but with a phenyl ring instead of a naphthalene ring.

    (4-Bromomethylphenyl)methoxydimethylsilane]: Contains a bromomethyl group instead of a bromonaphthalene moiety.

    [(2-Bromoethoxy)(tert-butyl)dimethylsilane]: Contains a bromoethoxy group instead of a bromonaphthalene moiety.

The uniqueness of (4-Bromonaphthalen-2-yl)oxydimethylsilane lies in its naphthalene ring, which provides distinct chemical properties and reactivity compared to its phenyl or ethoxy counterparts .

Properties

Molecular Formula

C16H21BrOSi

Molecular Weight

337.33 g/mol

IUPAC Name

(4-bromonaphthalen-2-yl)oxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-13-10-12-8-6-7-9-14(12)15(17)11-13/h6-11H,1-5H3

InChI Key

BZJVABDGERPLLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=CC=CC=C2C(=C1)Br

Origin of Product

United States

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